3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a dimethylamino group, a trifluoromethylphenyl group, and a pyrrolidinone ring
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of the compound.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions can lead to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These properties would influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound has anti-inflammatory activity, it could potentially inhibit the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine and a suitable pyrrolidinone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylene]-1-phenyl-2-pyrrolidinone: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
3-[(Dimethylamino)methylene]-1-[4-(methyl)phenyl]-2-pyrrolidinone:
Uniqueness
The presence of the trifluoromethyl group in 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-18(2)9-10-7-8-19(13(10)20)12-5-3-11(4-6-12)14(15,16)17/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJOCEVSSOIDGY-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.